molecular formula C26H36IN2O7P B1668531 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid CAS No. 200402-50-2

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

Cat. No. B1668531
M. Wt: 646.5 g/mol
InChI Key: RLYLJDJFHZHCTR-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 64213 is a GABAb receptor agonist.

Scientific Research Applications

Phenolic Compounds and Biological Activity

  • Researchers have identified various phenolic compounds, including hydroxybenzoic acid derivatives, that exhibit significant biological activities. These compounds are studied for their potential in medical and pharmacological applications due to their cytotoxic properties (Bader et al., 2011).

Pharmacological Characterization in Preterm Labor Treatment

  • Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640), a chemical similar to the one , was characterized as a potent and selective β3-adrenoceptor agonist. Its major metabolite, an acid form, has shown potential for therapeutic use in preterm labor treatment (Croci et al., 2007).

Inhibitor of Aminopeptidase N

  • Compounds structurally related to 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid have been synthesized and found to be effective inhibitors of aminopeptidase N. This has implications for studying the biochemical and pharmacological properties of this enzyme (Chen et al., 2000).

HIV-Protease Assay Development

  • Derivatives of hydroxybenzoic acid have been utilized in the development of sequence-specific chromogenic protease substrates for HIV-protease activity detection. This is crucial for understanding and combating HIV (Badalassi et al., 2002).

Synthesis and Biological Activity Studies

  • Hydroxybenzoic acid derivatives, including those structurally similar to the chemical , have been synthesized and studied for various biological activities, such as anti-inflammatory and anticonvulsive effects. This is significant for developing new pharmaceuticals (Agababyan et al., 2013).

Antimicrobial and Antifungal Activity

  • Research has been conducted on hydroxy-isophthalaldehyde acid derivatives, including those related to hydroxybenzoic acids, for their antimicrobial and antifungal properties. This research is vital for discovering new antimicrobial agents (Piscopo et al., 1991).

properties

CAS RN

200402-50-2

Product Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 64213
CGP-64213
CGP64213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
Reactant of Route 4
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
Reactant of Route 5
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
Reactant of Route 6
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

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